

A Comparative Guide to the Structure-Activity Relationship of 4-Aminopiperidine Derivatives

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Compound of Interest

Compound Name: 4-Aminopiperidine

Cat. No.: B084694

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The **4-aminopiperidine** scaffold is a versatile pharmacophore that serves as a foundational structure for a diverse range of therapeutic agents. Its amenability to chemical modification at both the piperidine nitrogen and the 4-amino group has allowed for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **4-aminopiperidine** derivatives across several key therapeutic areas, supported by experimental data and detailed methodologies.

Antifungal Agents Targeting Ergosterol Biosynthesis

A series of **4-aminopiperidine** derivatives have been investigated as novel antifungal agents that target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.^{[1][2][3][4]}

Compound	R1 (Piperidine N-substituent)	R2 (4-Amino N-substituent)	Antifungal Activity (MIC) against C. albicans (μ g/mL)
2b	Benzyl	n-Dodecyl	0.5 - 4
3b	Phenethyl	n-Dodecyl	1 - 4
4b	(4-chlorophenyl)methyl	n-Dodecyl	2 - 8
5b	(4-methoxyphenyl)methyl	n-Dodecyl	4 - 16

Data synthesized from a study on novel antifungal agents.[2][3]

Key SAR Insights:

- Piperidine N-substituent (R1): A benzyl or phenethyl group at this position is beneficial for potent antifungal activity.[1][2]
- 4-Amino N-substituent (R2): A long alkyl chain, particularly an n-dodecyl group, at the 4-amino position is crucial for high efficacy. Shorter or branched alkyl chains lead to a decrease in activity.[1][2]
- Mechanism of Action: These compounds are proposed to inhibit sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol biosynthesis pathway.[1][2]

Antifungal Susceptibility Testing (Microbroth Dilution):[2][3]

- Fungal isolates (e.g., *Candida* spp., *Aspergillus* spp.) are cultured on appropriate agar plates.
- A suspension of fungal cells is prepared and adjusted to a standardized concentration.
- The **4-aminopiperidine** derivatives are serially diluted in a 96-well microtiter plate containing RPMI 1640 medium.
- The fungal suspension is added to each well.

- The plates are incubated at 35°C for 24-48 hours.
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

N-type Calcium Channel Blockers for Pain Management

4-Aminopiperidine derivatives have been designed as blockers of N-type (Cav2.2) calcium channels, which are implicated in the transmission of pain signals.[\[5\]](#)[\[6\]](#)

Compound	R1 (Piperidine N-substituent)	R2 (4-Amino N-substituent)	N-type Calcium Channel Inhibition (IC ₅₀ , μ M)
C101	4,4-bis(4-fluorophenyl)butyl	Diethyl	2.2
3	4,4-bis(4-fluorophenyl)butyl	-	Potent analgesic activity
18	-	-	Potent analgesic activity

Data from studies on N-type calcium channel blockers.[\[5\]](#)[\[6\]](#)

Key SAR Insights:

- The presence of a 4,4-bis(4-fluorophenyl)butyl moiety on the piperidine nitrogen is a key structural feature for potent N-type calcium channel antagonism.[\[6\]](#)
- Modifications at the 4-amino group with various alkyl and acyl moieties have been explored to optimize activity and selectivity.[\[6\]](#)

In Vitro N-type Calcium Channel Inhibition Assay:[\[5\]](#)

- Xenopus oocytes are injected with cRNA encoding the subunits of the human N-type calcium channel.

- After 2-5 days of incubation, voltage-clamp recordings are performed using a two-electrode voltage-clamp setup.
- The oocytes are perfused with a control solution, and the baseline N-type calcium current is recorded.
- The **4-aminopiperidine** derivatives are then perfused at various concentrations, and the inhibition of the calcium current is measured.
- The IC₅₀ value is calculated from the concentration-response curve.

HCV Assembly Inhibitors

A high-throughput screening campaign identified **4-aminopiperidine** derivatives as inhibitors of Hepatitis C Virus (HCV) assembly.[\[1\]](#)

Compound	R (Various substituents)	HCV Replication Inhibition (EC ₅₀ , μ M)	Cytotoxicity (CC ₅₀ , μ M)
1	-	2.57	>20
2	-	2.09	>20

Data from a study on HCV assembly inhibitors.[\[1\]](#)

Key SAR Insights:

- The initial hits demonstrated good potency in inhibiting HCV proliferation in a cell culture assay.[\[1\]](#)
- Further optimization of the scaffold led to derivatives with improved potency, reduced toxicity, and better pharmacokinetic properties.[\[1\]](#)
- The mechanism of action was determined to be the inhibition of the assembly and release of infectious HCV particles.[\[1\]](#)

HCV Cell Culture (HCVcc) Assay:[\[1\]](#)

- Huh7.5.1 cells are seeded in 96-well plates.
- The cells are infected with a luciferase reporter HCV (HCV-Luc).
- The **4-aminopiperidine** derivatives are added to the wells at various concentrations.
- After 72 hours of incubation, the cells are lysed, and luciferase activity is measured as an indicator of HCV replication.
- Cell viability is assessed in parallel using a cytotoxicity assay (e.g., ATPlite).
- EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values are determined.

SMO/ERK Dual Inhibitors for Cancer Therapy

Certain **4-aminopiperidine** derivatives have been developed as dual inhibitors of the Smoothened (SMO) receptor in the Hedgehog signaling pathway and the ERK pathway, both of which are implicated in cancer.[\[7\]](#)[\[8\]](#)

Key SAR Insights:

- A specific derivative, compound I-13, was identified as a potent dual inhibitor of both SMO and ERK.[\[7\]](#)
- This dual inhibition demonstrated synergistic suppression of cancer cells that overexpress both pathways.[\[7\]](#)[\[8\]](#)
- The **4-aminopiperidine** core acts as a scaffold to link the pharmacophores responsible for SMO and ERK inhibition.

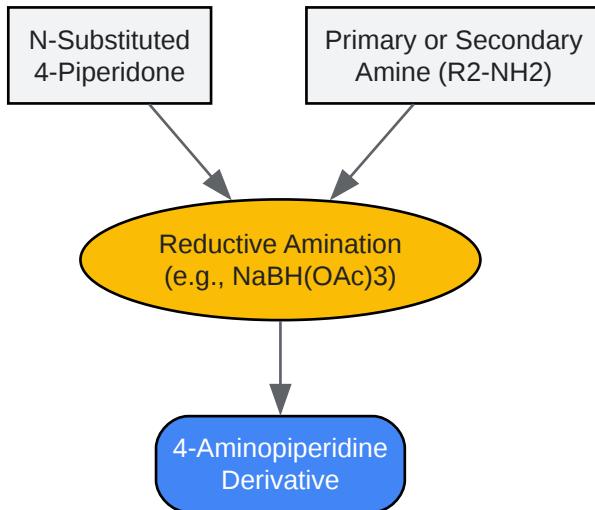
Cell-Based SMO and ERK Inhibition Assays:

- SMO Inhibition: A common method involves using cell lines with a constitutively active Hedgehog pathway (e.g., due to PTCH1 mutation) and measuring the expression of a downstream reporter gene like Gli-luciferase. Inhibition of luciferase activity indicates SMO antagonism.

- ERK Inhibition: Western blotting can be used to assess the phosphorylation status of ERK (p-ERK) in cancer cell lines stimulated with a growth factor (e.g., EGF). A reduction in p-ERK levels in the presence of the inhibitor indicates ERK pathway inhibition.

Visualizations

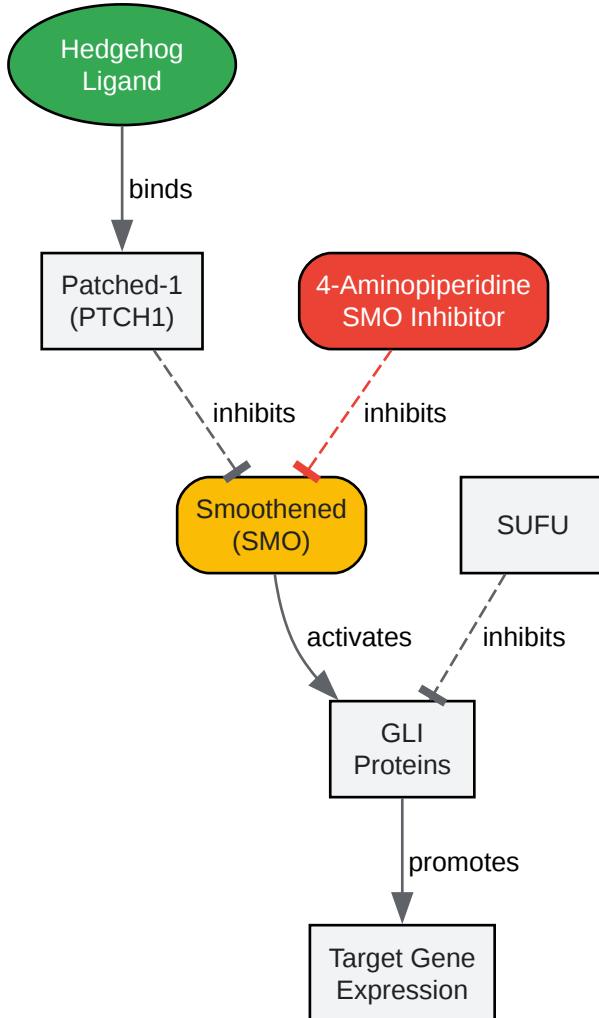
General Synthesis of 4-Aminopiperidine Derivatives



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Caption: General synthetic scheme for **4-aminopiperidine** derivatives.

Simplified Hedgehog Signaling Pathway Inhibition

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Caption: Inhibition of the Hedgehog pathway by a **4-aminopiperidine SMO antagonist**.

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